REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.[CH:7]1([C:13]([CH3:17])([CH3:16])[CH2:14][OH:15])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.C(N(CC)CC)C>C(Cl)Cl>[CH:7]1([C:13]([CH3:17])([CH3:16])[CH:14]=[O:15])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1
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Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
60 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
4.8 g
|
Type
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reactant
|
Smiles
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C1(CCCCC1)C(CO)(C)C
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
15.54 g
|
Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
|
After stirring at −78° C. for 10 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
to stir at −78° C. for 30 minutes
|
Duration
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30 min
|
Type
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STIRRING
|
Details
|
The reaction mixture was stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
stirred an additional 5 minutes at 0° C
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with saturated aqueous ammonium (10 mL) chloride
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Type
|
EXTRACTION
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Details
|
extracted with diethyl ether (2×50 mL)
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Type
|
WASH
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Details
|
The organic layer was washed with brine (15 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated under vacuo
|
Type
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DISSOLUTION
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Details
|
The crude product was redissolved in diethyl ether
|
Type
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FILTRATION
|
Details
|
the resulting precipitate was filtered through a pad of Celite
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C(C=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |